

Z-Gly-Gly-Phe-OH chemical properties and structure

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Compound of Interest

Compound Name: Z-Gly-Gly-Phe-OH

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An In-depth Technical Guide to **Z-Gly-Gly-Phe-OH**: Chemical Properties, Structure, and Experimental Protocols

Introduction

N- α -Benzyloxycarbonyl-Glycyl-Glycyl-L-Phenylalanine, commonly abbreviated as **Z-Gly-Gly-Phe-OH**, is a protected tripeptide of significant interest in the fields of biochemistry, medicinal chemistry, and pharmaceutical development.[1][2] It is composed of two glycine residues and a C-terminal phenylalanine residue. The N-terminus is protected by a benzyloxycarbonyl (Z or Cbz) group, which is crucial for preventing unwanted side reactions during stepwise peptide synthesis.[2][3] This compound serves as a vital intermediate and building block for the synthesis of more complex peptides, peptidomimetics, and therapeutic agents.[2]

Z-Gly-Gly-Phe-OH and its deprotected form are also utilized in enzymology as substrates for proteases like pepsin and thermolysin.[4] The unprotected tripeptide sequence, Gly-Gly-Phe, is notably employed as a cleavable linker in the design of Antibody-Drug Conjugates (ADCs), where it can be selectively cleaved by intracellular proteases to release a cytotoxic payload within target tumor cells.[5] This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental methodologies relevant to researchers and drug development professionals.

Chemical Structure and Identification

Z-Gly-Gly-Phe-OH is a tripeptide with the sequence Gly-Gly-Phe. The N-terminal amino group of the first glycine is protected by a benzyloxycarbonyl (Cbz) group, and the C-terminal phenylalanine possesses a free carboxylic acid.

Table 1: Structural and Identification Data

Identifier	Data	Reference
IUPAC Name	N-(Benzyloxycarbonyl)glycyl-glycyl-L-phenylalanine	[2]
Synonyms	N-Cbz-Gly-Gly-Phe-OH; Cbz-Gly-Gly-Phe; Z-Glycylglycylphenylalanine	[2]
CAS Number	13171-93-2	[6] [7]
PubChem CID	7350179	[8]
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₆	[6] [7]
Canonical SMILES	O=C(O)--INVALID-LINK--CC2=CC=CC=C2	[6]

| InChIKey | Not explicitly found for **Z-Gly-Gly-Phe-OH**, but related structures are available. | |

Physicochemical Properties

The physicochemical properties of **Z-Gly-Gly-Phe-OH** are essential for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties

Property	Value	Reference
Molecular Weight	413.43 g/mol	[7]
Exact Mass	413.16 Da	[6]
Appearance	White to off-white crystalline powder	[2]
Purity	≥96% - ≥98%	[2] [6]
Solubility	Soluble in DMSO, DMF, methanol; sparingly soluble in water.	[2] [7]
Storage Conditions	Store at 2–8°C or -20°C in a tightly sealed container, protected from light and moisture.	[2] [7]

| Stock Solution Storage | Store aliquoted solutions at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles. [\[4\]](#)[\[7\]](#) |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and enzymatic analysis of **Z-Gly-Gly-Phe-OH**.

Protocol 1: Solution-Phase Synthesis of Z-Gly-Gly-Phe-OH

This protocol describes a standard solution-phase peptide coupling method using a carbodiimide condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC), a common technique for forming peptide bonds.[\[9\]](#)

Objective: To synthesize **Z-Gly-Gly-Phe-OH** by coupling Z-Gly-Gly-OH with L-phenylalanine methyl ester (H-Phe-OMe), followed by saponification.

Materials:

- Z-Gly-Gly-OH (N-Benzyloxycarbonyl-glycylglycine)
- L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate (NaHCO₃) solution
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Methanol (MeOH)
- 1 M Sodium hydroxide (NaOH)

Procedure:

- Activation of Z-Gly-Gly-OH:
 - Dissolve Z-Gly-Gly-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
 - Cool the solution to 0°C in an ice bath.
 - Add DCC (1.1 eq) dissolved in a small amount of anhydrous DCM.

- Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling Reaction:
 - In a separate flask, dissolve H-Phe-OMe·HCl (1.0 eq) in anhydrous DMF.
 - Neutralize the hydrochloride salt by adding DIPEA (1.1 eq) and stir for 10 minutes at room temperature.
 - Add the neutralized phenylalanine solution to the activated Z-Gly-Gly-OH mixture.
 - Allow the reaction to warm to room temperature and stir overnight.
- Workup and Purification of Z-Gly-Gly-Phe-OMe:
 - Filter the reaction mixture to remove the DCU precipitate.
 - Dilute the filtrate with EtOAc.
 - Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected tripeptide ester, Z-Gly-Gly-Phe-OMe.
- Saponification (Ester Hydrolysis):
 - Dissolve the crude Z-Gly-Gly-Phe-OMe in a mixture of MeOH and water.
 - Cool to 0°C and add 1 M NaOH (1.5 eq) dropwise.
 - Monitor the reaction by Thin Layer Chromatography (TLC).
 - Once the reaction is complete, neutralize the mixture with 1 M HCl.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous layer with EtOAc.

- Dry the combined organic layers over anhydrous MgSO_4 , filter, and evaporate the solvent to yield the final product, **Z-Gly-Gly-Phe-OH**.
- Final Purification:
 - If necessary, purify the final product by recrystallization or column chromatography on silica gel.

Protocol 2: HPLC Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of synthetic peptides. This protocol is based on typical conditions for analyzing protected peptides.^{[9][10]}

Objective: To determine the purity of the synthesized **Z-Gly-Gly-Phe-OH**.

Instrumentation and Materials:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Synthesized **Z-Gly-Gly-Phe-OH** sample dissolved in a small amount of acetonitrile/water.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of the synthesized peptide in a 50:50 mixture of acetonitrile and water.
- HPLC Method:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 220 nm and 260 nm (for the phenyl and Cbz groups)^[9]

- Column Temperature: 25°C
- Gradient:
 - 0-5 min: 10% B
 - 5-35 min: Linear gradient from 10% to 90% B
 - 35-40 min: 90% B
 - 40-45 min: Linear gradient from 90% to 10% B
 - 45-50 min: 10% B (re-equilibration)
- Analysis:
 - Inject 10 µL of the sample solution.
 - Integrate the peak area of the chromatogram.
 - Calculate purity as (Area of main peak / Total area of all peaks) x 100%. A purity of ≥98% is considered high.[\[2\]](#)

Protocol 3: Enzymatic Cleavage Assay

Z-Gly-Gly-Phe-OH can serve as a substrate for various proteases. This protocol describes a general method to test its cleavage by an enzyme like pepsin.[\[4\]](#)

Objective: To confirm that **Z-Gly-Gly-Phe-OH** is a substrate for pepsin.

Materials:

- **Z-Gly-Gly-Phe-OH**
- Pepsin (from porcine gastric mucosa)
- Acetate buffer (e.g., 50 mM, pH 4.0)
- Reaction tubes

- HPLC system for analysis

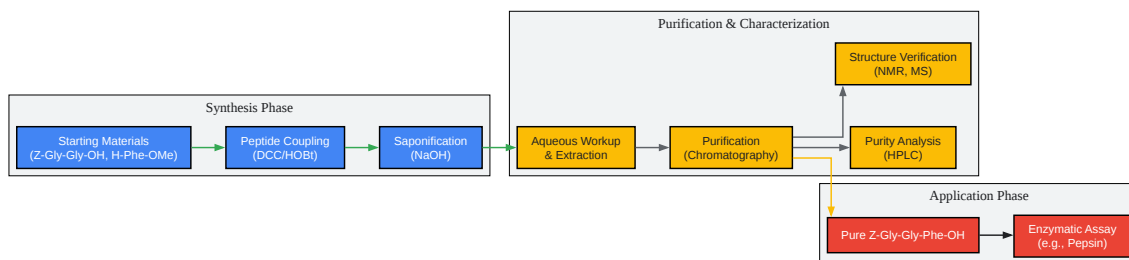
Procedure:

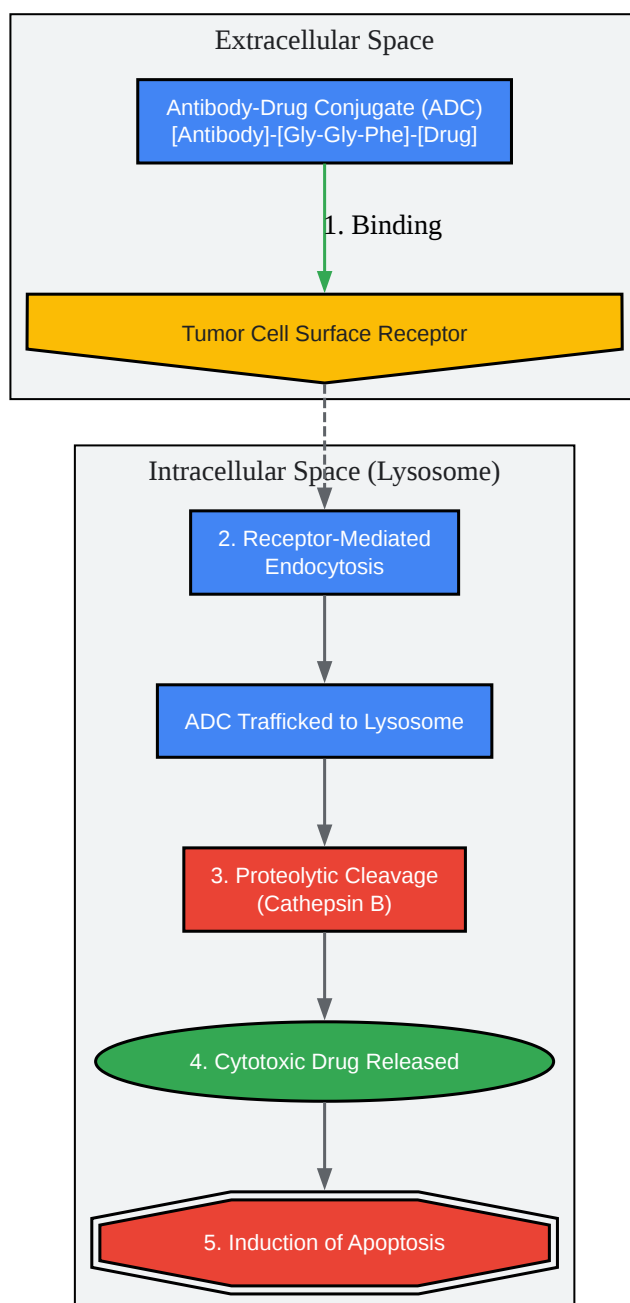
- Prepare Solutions:
 - Prepare a 10 mM stock solution of **Z-Gly-Gly-Phe-OH** in DMSO.
 - Prepare a 1 mg/mL stock solution of pepsin in cold acetate buffer.
- Enzymatic Reaction:
 - In a reaction tube, add acetate buffer to a final volume of 500 μ L.
 - Add the **Z-Gly-Gly-Phe-OH** stock solution to a final concentration of 1 mM.
 - Pre-incubate the tube at 37°C for 5 minutes.
 - Initiate the reaction by adding 10 μ L of the pepsin stock solution.
 - As a negative control, prepare an identical reaction mixture but add buffer instead of the enzyme solution.
- Time-Course Analysis:
 - Incubate the reaction at 37°C.
 - At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 μ L aliquot of the reaction mixture.
 - Immediately quench the reaction by adding the aliquot to 50 μ L of 10% TFA.
- Analysis of Cleavage:
 - Analyze the quenched samples by HPLC using the method described in Protocol 2.
 - Monitor the decrease in the peak corresponding to the **Z-Gly-Gly-Phe-OH** substrate and the appearance of new peaks corresponding to the cleavage products (e.g., Z-Gly-Gly-OH and Phenylalanine).

- Quantify the substrate remaining over time to determine the rate of cleavage.

Logical and Pathway Visualizations

The following diagrams illustrate key workflows and mechanisms involving the **Z-Gly-Gly-Phe-OH** peptide sequence.





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